tert-Butyl 6-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate
Overview
Description
tert-Butyl 6-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate is a chemical compound that features a tert-butyl group, a bromomethyl group, and a benzoimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and may require the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents for these reactions include:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while oxidation might introduce hydroxyl or carbonyl groups .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 6-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for constructing various chemical entities .
Biology and Medicine
In biology and medicine, this compound may be explored for its potential as a pharmacophore in drug design. The benzoimidazole core is a common motif in many biologically active compounds, and modifications to this structure can lead to new therapeutic agents .
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the creation of compounds with specific properties tailored to industrial applications .
Mechanism of Action
The mechanism of action of tert-Butyl 6-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate involves its interaction with molecular targets through its functional groups. The bromomethyl group can participate in nucleophilic substitution reactions, while the benzoimidazole core can engage in hydrogen bonding and π-π interactions with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 6-bromoindoline-1-carboxylate
- tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate
- tert-Butyl 6-bromo-1H-indole-1-carboxylate
Uniqueness
tert-Butyl 6-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate is unique due to its specific combination of functional groups and the benzoimidazole core. This combination imparts distinct reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
tert-butyl 6-(bromomethyl)benzimidazole-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O2/c1-13(2,3)18-12(17)16-8-15-10-5-4-9(7-14)6-11(10)16/h4-6,8H,7H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWAIUCGVPWPNKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=NC2=C1C=C(C=C2)CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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